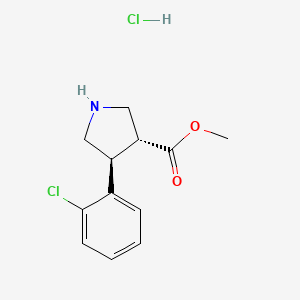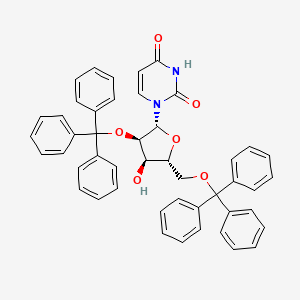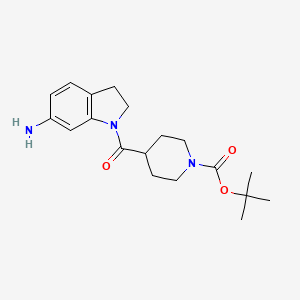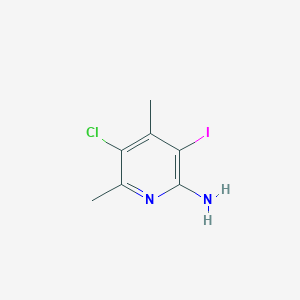![molecular formula C8H9ClN2 B13089110 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine CAS No. 1256784-27-6](/img/structure/B13089110.png)
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine is a heterocyclic compound that features a fused ring system combining a cyclopentane and a pyrimidine ring
Métodos De Preparación
The synthesis of 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine typically involves the chlorination of 6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine. One common method includes the reaction of 2-amino-6-methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one with phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds with the substitution of the amino group by a chlorine atom, yielding the desired product.
Análisis De Reacciones Químicas
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of derivatives with different functional groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro or tetrahydro derivatives.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like hydrogen peroxide (H2O2).
Aplicaciones Científicas De Investigación
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the fused ring system play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine can be compared with other similar compounds, such as:
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine: This compound has a similar structure but differs in the position of the methyl group.
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine: This compound features a thieno ring instead of a cyclopentane ring, leading to different chemical properties and applications.
Propiedades
Número CAS |
1256784-27-6 |
|---|---|
Fórmula molecular |
C8H9ClN2 |
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
4-chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C8H9ClN2/c1-5-2-6-7(3-5)10-4-11-8(6)9/h4-5H,2-3H2,1H3 |
Clave InChI |
TXQJBTKTHRIGNM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C1)N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13089030.png)
![2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid](/img/structure/B13089045.png)
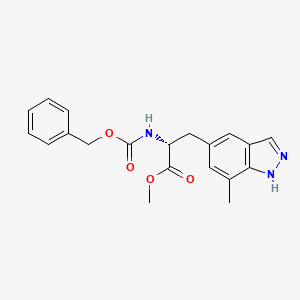
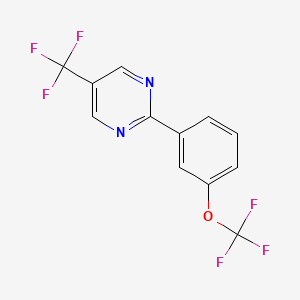
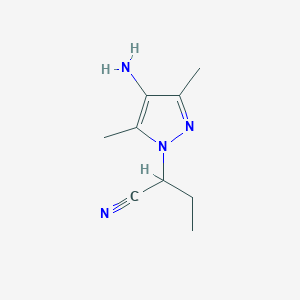
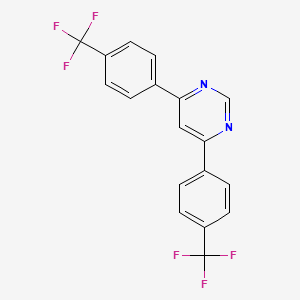
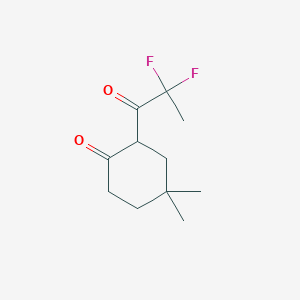
![2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone](/img/structure/B13089075.png)
![4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine](/img/structure/B13089082.png)
![Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13089094.png)
